Tryptophan 2,3-Dioxygenase (TDO) Inhibition: A Quantified Interaction Profile
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one demonstrates a quantifiable inhibitory effect against human TDO with an IC50 of 561 nM [1]. In contrast, the compound exhibits no significant activity against the chemokine receptor CXCR4, with an IC50 greater than 10,000 nM, indicating a degree of target selectivity [1]. While direct comparator data for the unsubstituted parent compound against TDO is not available in the same dataset, this dual-target profile provides a functional differentiation benchmark for researchers screening this scaffold against specific targets.
| Evidence Dimension | Inhibition of Tryptophan 2,3-dioxygenase (TDO) |
|---|---|
| Target Compound Data | IC50 = 561 nM |
| Comparator Or Baseline | Inhibition of C-X-C chemokine receptor type 4 (CXCR4) as a selectivity counter-screen: IC50 > 10,000 nM |
| Quantified Difference | At least an 18-fold difference in potency between the two targets, indicating a level of selectivity for TDO over CXCR4 in this assay panel. |
| Conditions | Inhibition of recombinant human TDO expressed in Escherichia coli, incubated for 1 hour and measured by a fluorescence assay. |
Why This Matters
This data provides a quantitative benchmark for TDO inhibitory activity, allowing researchers to select this compound for studies focused on the kynurenine pathway while having evidence of reduced activity against a structurally distinct GPCR target.
- [1] BindingDB. BDBM50127136 (CHEMBL1442185). Accessed 2025. View Source
